4-Piperidin-1-ylbenzene-1,3-diamine
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Overview
Description
4-Piperidin-1-ylbenzene-1,3-diamine is an organic compound with the molecular formula C11H17N3. It is a derivative of piperidine and benzene, featuring a piperidine ring attached to a benzene ring substituted with two amino groups at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidin-1-ylbenzene-1,3-diamine typically involves the reaction of 1,3-diaminobenzene with piperidine under specific conditions. One common method includes:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperidine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-Piperidin-1-ylbenzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino groups on the benzene ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Piperidin-1-ylbenzene-1,3-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antimicrobial activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Research: It serves as a tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-Piperidin-1-ylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
1,3-Diaminobenzene: A benzene derivative with two amino groups at the 1 and 3 positions.
Piperazine: A heterocyclic compound with a six-membered ring containing two nitrogen atoms.
Uniqueness
4-Piperidin-1-ylbenzene-1,3-diamine is unique due to its combination of a piperidine ring and a benzene ring with two amino groups. This structure imparts specific chemical and biological properties that are distinct from those of its individual components .
Properties
IUPAC Name |
4-piperidin-1-ylbenzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBADGOPDIOVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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